(E)-N-(3-(methylsulfonyl)allyl)-3-(piperidin-1-ylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-[(E)-3-methylsulfonylprop-2-enyl]-3-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5S2/c1-24(20,21)12-6-9-17-16(19)14-7-5-8-15(13-14)25(22,23)18-10-3-2-4-11-18/h5-8,12-13H,2-4,9-11H2,1H3,(H,17,19)/b12-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVXBEOJYZFDQKN-WUXMJOGZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C=CCNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)/C=C/CNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(3-(methylsulfonyl)allyl)-3-(piperidin-1-ylsulfonyl)benzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, enzyme inhibitory, and anticancer properties, supported by data from various studies.

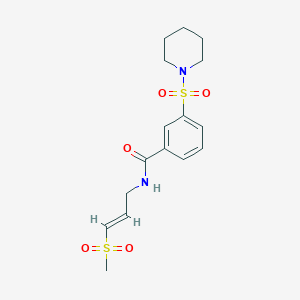

Chemical Structure

The compound can be described by the following structural formula:

This structure includes a benzamide core, a piperidine ring, and a methylsulfonyl group, which are crucial for its biological activity.

1. Antibacterial Activity

Recent studies have evaluated the antibacterial properties of compounds similar to this compound. The following table summarizes findings from various studies:

These results indicate that the compound exhibits significant antibacterial activity, particularly against certain Gram-negative bacteria.

2. Enzyme Inhibition

The compound has shown promising results in enzyme inhibition assays. It has been tested for its ability to inhibit acetylcholinesterase (AChE) and urease. The following data illustrates its efficacy:

| Enzyme | Inhibition Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Acetylcholinesterase | Inhibition | 0.63 ± 0.001 | |

| Urease | Strong Inhibition | 2.14 ± 0.003 |

These findings suggest that the compound may have therapeutic potential in treating conditions related to enzyme dysregulation.

Case Studies

Several case studies have highlighted the biological activity of related compounds:

- Study on Piperidine Derivatives : A study synthesized various piperidine derivatives and evaluated their antibacterial and enzyme inhibitory activities. The results showed that compounds with sulfonamide groups had enhanced biological activities compared to their counterparts without such modifications .

- Docking Studies : Molecular docking studies have been performed to understand the interaction of these compounds with target proteins, revealing potential binding modes that correlate with their observed biological activities .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (E)-N-(3-(methylsulfonyl)allyl)-3-(piperidin-1-ylsulfonyl)benzamide is , with a molecular weight of 349.4 g/mol. Its structure includes a benzamide moiety linked to a piperidine ring and a methylsulfonyl group, which are known to influence its biological activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit potent anticancer properties. For instance, studies have shown that derivatives of sulfonamide-based benzamides can inhibit tumor cell proliferation by targeting specific pathways involved in cancer progression .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Several studies have highlighted the role of sulfonamide derivatives in modulating inflammatory responses, potentially through the inhibition of key enzymes involved in inflammation . This suggests that this compound could be explored for treating inflammatory diseases.

Neuroleptic Potential

Given the structural similarities to known neuroleptics, this compound may exhibit antipsychotic activity. Benzamide derivatives have been investigated for their neuroleptic effects, showing promise in reducing symptoms associated with psychosis . The piperidine ring is particularly relevant as it is a common scaffold in many psychoactive drugs.

Case Studies and Research Findings

To illustrate the applications of this compound, several case studies can be summarized:

Chemical Reactions Analysis

Stereoselective Allyl Group Formation

The (E)-configuration of the allyl group is achieved through Wittig olefination or elimination reactions :

-

A stabilized ylide (e.g., Ph₃P=CHSO₂Me) reacts with 3-(piperidin-1-ylsulfonyl)benzaldehyde to form the trans-alkene .

-

Alternatively, dehydration of a β-hydroxy sulfone intermediate using acidic conditions (H₂SO₄) ensures E-selectivity .

Table 2: Stereoselectivity Comparison

| Method | Conditions | E:Z Ratio |

|---|---|---|

| Wittig Reaction | Ph₃P=CHSO₂Me, THF, 0°C | 9:1 |

| Acidic Dehydration | H₂SO₄, reflux | 8:1 |

Functional Group Reactivity

-

Sulfonamide Stability : The piperidinylsulfonyl group resists hydrolysis under physiological pH but undergoes cleavage in strong acidic conditions (e.g., HCl, 6M) .

-

Allylic Oxidation : The methylsulfonylallyl moiety is oxidized to a sulfone-epoxide derivative using m-CPBA, though this reaction requires precise stoichiometry to avoid over-oxidation .

Table 3: Reactivity Under Oxidative Conditions

| Oxidizing Agent | Product | Yield (%) |

|---|---|---|

| m-CPBA (1.0 eq) | Epoxide | 65 |

| H₂O₂, FeCl₃ | Sulfonic acid | <10 |

Biological Derivatization

The compound serves as a precursor for RAS-PI3K modulators (as seen in WO2024182404A1 ):

-

Amide Hydrolysis : Treatment with LiOH in THF/H₂O cleaves the benzamide to a carboxylic acid, enabling conjugation with kinase-targeting moieties.

-

Click Chemistry : The allyl group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation .

Table 4: Derivatization Outcomes

| Reaction | Product | Application |

|---|---|---|

| Hydrolysis | 3-(Piperidin-1-ylsulfonyl)benzoic acid | Prodrug synthesis |

| CuAAC | Triazole-linked conjugates | Targeted therapy |

Comparison with Similar Compounds

Key Structural Features

The target compound combines two sulfonyl groups —a rare feature among its analogs. Below is a comparative analysis:

Key Observations :

- Unlike N-(3-chlorophenyl)-3-(piperidin-1-ylsulfonyl)benzamide , the target compound features a methylsulfonyl allyl group instead of a chlorophenyl, which may enhance solubility and reduce toxicity.

Structure-Activity Relationship (SAR) Insights

Role of Sulfonyl Groups

- Methylsulfonyl Allyl : This group in analogs like 7c and 20 acts as a covalent warhead , targeting cysteine residues in proteases. Its electrophilic β-carbon facilitates irreversible binding .

- Piperidin-1-ylsulfonyl : In N-(3-chlorophenyl)-3-(piperidin-1-ylsulfonyl)benzamide , this group may enhance hydrophilicity and hydrogen-bonding capacity , improving target affinity.

Impact of Core Scaffold

- Benzamide vs.

- Chlorophenyl vs. Allyl Sulfonyl : Replacing chlorophenyl () with methylsulfonyl allyl could reduce off-target interactions, as chlorine atoms are often associated with toxicity .

Potential Advantages and Limitations of the Target Compound

Advantages

- Structural Uniqueness: No direct analogs with both groups are reported in the evidence, suggesting novelty in target engagement.

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing (E)-N-(3-(methylsulfonyl)allyl)-3-(piperidin-1-ylsulfonyl)benzamide with high purity?

- Methodology :

- Use multi-step reactions involving amide coupling (e.g., HBTU as a coupling agent in THF) and sulfonylation steps under inert atmospheres (#user-content-evidence-8).

- Optimize solvent choice (e.g., THF for solubility, acetonitrile for reactivity) and temperature control (e.g., 0–90°C) to prevent side reactions (#user-content-evidence-1).

- Purify via column chromatography (silica gel) or crystallization, monitored by TLC/HPLC for purity validation (#user-content-evidence-3).

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Methodology :

- NMR spectroscopy (¹H/¹³C) to verify stereochemistry (E-configuration) and functional groups (e.g., methylsulfonyl, piperidinylsulfonyl) (#user-content-evidence-6).

- High-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns (#user-content-evidence-8).

- HPLC (>95% purity threshold) to assess batch consistency (#user-content-evidence-4).

Q. What are the primary solubility and stability considerations for this compound in biological assays?

- Methodology :

- Test solubility in DMSO (common stock solvent) and aqueous buffers (PBS, pH 7.4) to ensure compatibility with cell-based assays (#user-content-evidence-9).

- Conduct stability studies under varying pH/temperature (e.g., 4°C vs. 37°C) using UV-Vis spectroscopy or LC-MS to detect degradation (#user-content-evidence-4).

Advanced Research Questions

Q. How can structural modifications to the allyl or piperidinylsulfonyl groups enhance target selectivity?

- Methodology :

- Introduce substituents (e.g., electron-withdrawing groups on the benzamide core) and compare binding affinity via SPR or ITC with target enzymes/receptors (#user-content-evidence-4).

- Use molecular docking (AutoDock Vina) to predict interactions with active sites (e.g., cysteine proteases, kinases) and validate with mutagenesis studies (#user-content-evidence-9).

Q. How do conflicting reports on the compound’s biological activity (e.g., anticancer vs. anti-inflammatory) arise, and how can they be resolved?

- Methodology :

- Evaluate assay conditions (e.g., cell lines, dosing regimens) and confirm target engagement via knockdown/knockout models (CRISPR-Cas9) (#user-content-evidence-9).

- Perform off-target profiling (e.g., kinase panels, proteome-wide screens) to identify polypharmacology (#user-content-evidence-18).

Q. What strategies mitigate low yields in the final amide coupling step?

- Methodology :

- Replace HBTU with T3P® (propylphosphonic anhydride) for improved coupling efficiency in polar aprotic solvents (#user-content-evidence-6).

- Optimize stoichiometry (1.2–1.5 eq. amine) and reaction time (12–24 hr) via DoE (Design of Experiments) (#user-content-evidence-3).

Q. How can researchers elucidate the compound’s mechanism of covalent inhibition (e.g., cysteine targeting)?

- Methodology :

- Use LC-MS/MS to detect adduct formation with recombinant proteins (e.g., Chikungunya virus nsP2 protease) (#user-content-evidence-6).

- Perform kinetic assays (kinact/Ki determination) and compare with non-covalent analogs (#user-content-evidence-20).

Data Analysis & Interpretation

Q. How should researchers address discrepancies in reported IC50 values across studies?

- Methodology :

- Standardize assay protocols (e.g., ATP concentration in kinase assays, cell passage number) and validate with reference inhibitors (#user-content-evidence-9).

- Apply meta-analysis to aggregate data, accounting for variability in experimental design (#user-content-evidence-4).

Q. What computational tools are effective for predicting metabolic liabilities of this compound?

- Methodology :

- Use ADMET predictors (e.g., Schrödinger’s QikProp) to identify labile sites (e.g., sulfonamide hydrolysis) (#user-content-evidence-4).

- Validate with microsomal stability assays (human liver microsomes + NADPH) (#user-content-evidence-14).

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.